tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate
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Overview
Description
tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with the appropriate fluoro-substituted phenyl and carbamate groups under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated systems for precise control of reaction parameters and purification processes to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluoro and carbamate groups can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluoro and carbamate groups contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of a fluoro-substituted phenyl group.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Contains a methoxy group and a pyridinyl ring, offering different reactivity and applications.
Uniqueness
The uniqueness of tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate lies in its combination of functional groups, which provide a balance of stability, reactivity, and versatility in various chemical and biological applications.
Biological Activity
tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate is a complex organic compound belonging to the carbamate class. Its unique structure incorporates a tert-butyl group, a fluorinated phenyl moiety, and a dioxaborolane unit. This combination suggests potential applications in medicinal chemistry and boron chemistry due to its ability to participate in various biological interactions.
The compound has the following chemical characteristics:
- Molecular Formula : C17H25BFNO4
- Molecular Weight : Approximately 335.3 g/mol
- CAS Number : 262444-42-8
Potential Biological Activities
- Inhibition of Enzymes : Compounds in the carbamate family often act as enzyme inhibitors. For instance, similar structures have shown activity against acetylcholinesterase and β-secretase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from amyloid beta-induced toxicity. This is particularly relevant in the context of Alzheimer's disease where amyloid plaques are a hallmark.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities by reducing oxidative stress markers in cellular models.
Case Study 1: Neuroprotective Activity
A study on a related compound indicated that it could prevent astrocyte cell death induced by amyloid beta peptides. The results showed improved cell viability when treated with the compound alongside Aβ1-42 peptide compared to controls without treatment. This suggests that this compound may offer similar protective effects due to its structural similarities.
Case Study 2: Enzyme Inhibition
Another research effort focused on compounds with dioxaborolane groups demonstrated significant inhibition of acetylcholinesterase (IC50 = 15.4 nM). This highlights the potential for this compound to act as a therapeutic agent targeting cholinergic pathways.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, we can compare it with related compounds based on their structural features and biological activities.
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl carbamate | Structure | Basic structure without fluorine or dioxaborolane groups; widely used in organic synthesis. |
2-Fluorophenyl methyl carbamate | Structure | Contains a fluorine atom but lacks the dioxaborolane moiety; simpler reactivity profile. |
4-(Boc-amino)-2-fluorobenzoic acid | Structure | Contains a Boc group instead of a tert-butyl group; utilized in peptide synthesis. |
Properties
Molecular Formula |
C18H27BFNO4 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
tert-butyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)14-10-9-12(11-13(14)20)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 |
InChI Key |
FXWKPSFZPBXWKI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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